Heraclenol acetonide
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Overview
Description
Heraclenol acetonide is a natural furocoumarin compound derived from the roots of Heracleum candicans. It is known for its selective inhibition of histidine biosynthesis, making it a compound of interest in antimicrobial research .
Mechanism of Action
Heraclenol acetonide is a natural furocoumarin compound with a unique mechanism of action that has been demonstrated to have antimicrobial and antibiofilm activity . This article will delve into the various aspects of its action.
Target of Action
This compound primarily targets the histidine biosynthesis pathway . This pathway plays a crucial role in the growth and survival of bacteria, making it an attractive target for antimicrobial agents .
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme histidinol-phospho aminotransferase (HisC) . This binding prevents the activation of HisC by its native substrate, thereby inhibiting histidine biosynthesis . This inhibition is selective, meaning it specifically targets the histidine biosynthesis pathway .
Biochemical Pathways
By inhibiting the histidine biosynthesis pathway, this compound disrupts an essential metabolic process in bacteria . This disruption leads to a decrease in bacterial growth and survival, as well as a reduction in biofilm formation .
Pharmacokinetics
It is known that the compound has a high minimum inhibitory concentration (mic) value . This suggests that the compound may have low bioavailability, which could limit its clinical effectiveness
Result of Action
The action of this compound results in a significant reduction in bacterial load . In a murine catheter urinary tract infection model, the compound reduced the bacterial load by 4 logs . Additionally, it was shown to effectively reduce bacterial loads in kidney, bladder, and urine samples . Histopathological examination revealed that this compound treatment led to a reversal of inflammatory changes in bladder and kidney tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the high MIC of this compound suggests that achieving effective concentrations in human tissues may be challenging . Therefore, further chemical modifications may be required to lower the drug’s MIC value and increase its potency . Additionally, studying its synergistic action with other antimicrobials may also be beneficial .
Biochemical Analysis
Biochemical Properties
Heraclenol acetonide has been found to inhibit histidine biosynthesis selectively This suggests that it interacts with enzymes involved in this biochemical pathway
Cellular Effects
In vitro and in vivo studies have shown that this compound has antimicrobial and antibiofilm activity against Uropathogenic Escherichia coli (UPEC) . It has been observed to reduce bacterial loads in kidney, bladder, and urine samples
Molecular Mechanism
This compound’s mechanism of action is believed to be related to its ability to inhibit histidine biosynthesis . Molecular docking studies have revealed that this compound binds to the active site of the HisC enzyme, thereby preventing its activation by native substrate . This might be responsible for its antibacterial and antibiofilm activity .
Metabolic Pathways
This compound is known to inhibit histidine biosynthesis , suggesting that it is involved in this metabolic pathway
Preparation Methods
Heraclenol acetonide can be isolated from the roots of Heracleum candicans using chromatographic techniques. A simple thin-layer chromatography (TLC) method has been developed for the simultaneous determination of heraclenin and heraclenol in the roots of Heracleum candicans. The analytes are separated on silica gel F254 plates with toluene:ethyl acetate (7:3) and scanned using densitometry at 366 nm . Additionally, high-performance liquid chromatography (HPLC) methods have been optimized for the quantification of furocoumarins in different extracts of the fruits of Heracleum candicans .
Chemical Reactions Analysis
Heraclenol acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
Heraclenol acetonide has been extensively studied for its antimicrobial and antibiofilm activities. It has shown significant activity against uropathogenic Escherichia coli (UPEC), reducing bacterial loads in kidney, bladder, and urine samples in murine catheter UTI models . Additionally, this compound has been investigated for its potential use in treating chronic and recurrent urinary tract infections (UTIs) due to its ability to inhibit biofilm formation by 70% .
Comparison with Similar Compounds
Heraclenol acetonide is unique among furocoumarins due to its selective inhibition of histidine biosynthesis. Similar compounds include heraclenin, bergapten, and psoralen, which are also found in Heracleum candicans . While heraclenin exhibits anti-inflammatory activity, bergapten is known for its melanogenesis stimulation activity, and psoralen is used for its anti-psoriatic properties . The distinct mechanism of action and selective inhibition of histidine biosynthesis make this compound a valuable compound for antimicrobial research .
Properties
IUPAC Name |
9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZUJWUYQAIBF-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.